L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine
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Overview
Description
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a complex peptide compound It is composed of multiple amino acids, including tyrosine, ornithine, and isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC (high-performance liquid chromatography), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidative cross-links.
Reduction: Cleavage of disulfide bonds, resulting in reduced peptide fragments.
Substitution: Modified peptides with new functional groups.
Scientific Research Applications
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in targeting specific diseases or conditions.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosyl-L-tyrosyl-L-ornithyl-L-isoleucine: Lacks the diaminomethylidene group, resulting in different chemical properties and biological activities.
L-Tyrosyl-L-tyrosyl-L-lysyl-L-isoleucine: Substitution of ornithine with lysine alters the peptide’s charge and reactivity.
L-Tyrosyl-L-tyrosyl-L-arginyl-L-isoleucine: Incorporation of arginine introduces a guanidinium group, affecting binding interactions.
Uniqueness
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is unique due to the presence of the diaminomethylidene group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
918661-91-3 |
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Molecular Formula |
C30H43N7O7 |
Molecular Weight |
613.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C30H43N7O7/c1-3-17(2)25(29(43)44)37-27(41)23(5-4-14-34-30(32)33)35-28(42)24(16-19-8-12-21(39)13-9-19)36-26(40)22(31)15-18-6-10-20(38)11-7-18/h6-13,17,22-25,38-39H,3-5,14-16,31H2,1-2H3,(H,35,42)(H,36,40)(H,37,41)(H,43,44)(H4,32,33,34)/t17-,22-,23-,24-,25-/m0/s1 |
InChI Key |
FJBFMDBLNVDBKI-QAMDWANKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origin of Product |
United States |
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